molecular formula C14H13N3O2 B7514105 N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide

N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide

Cat. No. B7514105
M. Wt: 255.27 g/mol
InChI Key: DPFUENVVGPCZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide, also known as Furamidine, is a synthetic compound with potential antiprotozoal activity. It belongs to the family of benzimidazole derivatives and has been extensively studied for its potential use in the treatment of various parasitic diseases.

Mechanism of Action

N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide works by inhibiting the activity of the parasite's DNA topoisomerase II enzyme, which is essential for DNA replication and cell division. It also disrupts the mitochondrial function of the parasite, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It does not affect the normal functioning of mammalian cells and has no significant side effects.

Advantages and Limitations for Lab Experiments

N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide is a potent and selective inhibitor of DNA topoisomerase II, making it an ideal tool for studying the role of this enzyme in various cellular processes. However, its use is limited by its low solubility in water and its toxicity in high doses.

Future Directions

Future research on N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide could focus on improving its solubility and bioavailability, as well as exploring its potential use in combination therapy with other antiparasitic drugs. Further studies could also investigate the mechanism of action of N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide in more detail and identify potential targets for drug development.

Synthesis Methods

N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with furfural in the presence of a reducing agent. Another method involves the reaction of 2-aminobenzimidazole with furan-2-carbaldehyde in the presence of an acid catalyst. The synthesis of N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide has been extensively studied for its potential use in the treatment of various parasitic diseases, including African trypanosomiasis, Chagas disease, and leishmaniasis. It has been found to be effective against both the bloodstream and the intracellular forms of the parasites.

properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(15-6-5-11-2-1-7-19-11)10-3-4-12-13(8-10)17-9-16-12/h1-4,7-9H,5-6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFUENVVGPCZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide

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